molecular formula C11H13N5O2 B11053085 N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide

N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11053085
M. Wt: 247.25 g/mol
InChI Key: VGJNMIFNSYUQQN-UHFFFAOYSA-N
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Description

N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE is a synthetic organic compound that features a methoxy group, a tetraazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps:

    Starting Material: The synthesis begins with 2-methoxy-5-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Tetraazole Ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetraazole ring.

    Amidation: The final step involves the reaction of the tetraazole derivative with propanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The tetraazole ring can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetraazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.

    N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N~1~-[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetraazole ring and methoxy group make it particularly interesting for research into enzyme inhibition and receptor binding.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-[2-methoxy-5-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C11H13N5O2/c1-3-11(17)13-9-6-8(4-5-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17)

InChI Key

VGJNMIFNSYUQQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)OC

Origin of Product

United States

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